molecular formula C17H17N3O2S2 B11352755 2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11352755
M. Wt: 359.5 g/mol
InChI Key: CUSQRGUKUVIICL-UHFFFAOYSA-N
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Description

2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiophene ring, a thiadiazole ring, and a benzamide moiety, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the Rings: The thiophene and thiadiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiophene-thiadiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiophene and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-butylthiophene: Used in the synthesis of anticancer agents.

    2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

    Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-butoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C17H17N3O2S2/c1-2-3-10-22-13-8-5-4-7-12(13)16(21)19-17-18-15(20-24-17)14-9-6-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20,21)

InChI Key

CUSQRGUKUVIICL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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